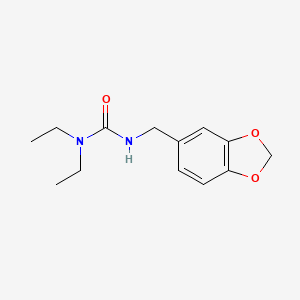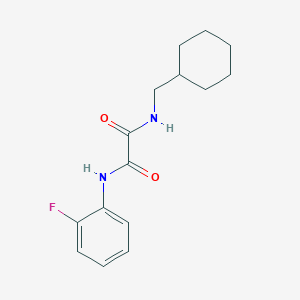
N-(cyclohexylmethyl)-N'-(2-fluorophenyl)ethanediamide
Overview
Description
N-(cyclohexylmethyl)-N'-(2-fluorophenyl)ethanediamide, also known as CFM-2, is a small molecule inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that plays a critical role in the sensation of pain, heat, and inflammation. CFM-2 has been shown to have potential therapeutic applications in the treatment of pain, inflammation, and other TRPV1-mediated diseases.
Mechanism of Action
TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, protons, and capsaicin. Once activated, TRPV1 allows the influx of calcium ions into the cell, leading to the release of neurotransmitters and the initiation of pain and inflammation. N-(cyclohexylmethyl)-N'-(2-fluorophenyl)ethanediamide works by binding to a specific site on TRPV1, blocking its activation and preventing the influx of calcium ions.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-N'-(2-fluorophenyl)ethanediamide has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its pain and inflammation-reducing properties, N-(cyclohexylmethyl)-N'-(2-fluorophenyl)ethanediamide has been shown to have anti-tumor effects in certain cancer models. N-(cyclohexylmethyl)-N'-(2-fluorophenyl)ethanediamide has also been shown to reduce oxidative stress and improve mitochondrial function in animal models of aging.
Advantages and Limitations for Lab Experiments
N-(cyclohexylmethyl)-N'-(2-fluorophenyl)ethanediamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of TRPV1, making it a useful tool for studying the role of TRPV1 in various biological processes. N-(cyclohexylmethyl)-N'-(2-fluorophenyl)ethanediamide is also relatively stable and easy to synthesize, making it a readily available research tool. However, N-(cyclohexylmethyl)-N'-(2-fluorophenyl)ethanediamide has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for research on N-(cyclohexylmethyl)-N'-(2-fluorophenyl)ethanediamide. One area of interest is the potential use of N-(cyclohexylmethyl)-N'-(2-fluorophenyl)ethanediamide in combination with other drugs for the treatment of pain and inflammation. Another area of research is the development of more potent and selective TRPV1 inhibitors, which could have even greater therapeutic potential. Additionally, research is needed to better understand the long-term effects of N-(cyclohexylmethyl)-N'-(2-fluorophenyl)ethanediamide on TRPV1 function and to identify potential side effects that may arise with prolonged use.
Scientific Research Applications
N-(cyclohexylmethyl)-N'-(2-fluorophenyl)ethanediamide has been extensively studied in preclinical models for its potential therapeutic applications. In vitro studies have shown that N-(cyclohexylmethyl)-N'-(2-fluorophenyl)ethanediamide is a potent and selective inhibitor of TRPV1, with IC50 values in the low nanomolar range. In vivo studies have demonstrated that N-(cyclohexylmethyl)-N'-(2-fluorophenyl)ethanediamide can effectively reduce pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and inflammatory bowel disease.
properties
IUPAC Name |
N-(cyclohexylmethyl)-N'-(2-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c16-12-8-4-5-9-13(12)18-15(20)14(19)17-10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTPXPPIUDWIHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-N'-(2-fluorophenyl)oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cyclohexyl-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4394775.png)
![N-(4-fluorophenyl)-2-methoxy-5-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4394779.png)
![2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}nicotinonitrile](/img/structure/B4394788.png)
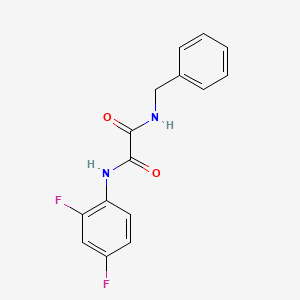
![ethyl [3-(3,4-dimethoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B4394803.png)
![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-(2-phenoxyethyl)-3(2H)-pyridazinone](/img/structure/B4394809.png)
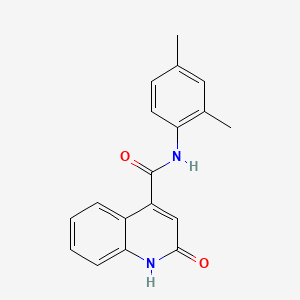
![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4394818.png)
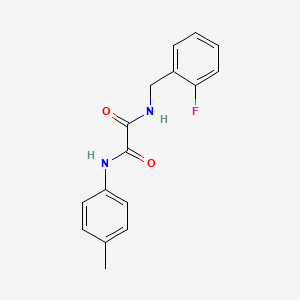
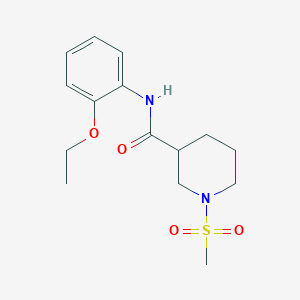
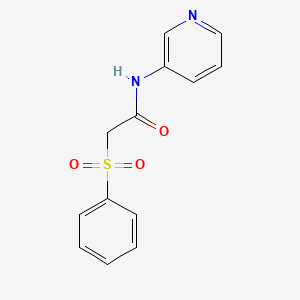
![1-benzoyl-4-[3-(4-benzyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B4394861.png)
